molecular formula C15H14N4O2 B11522836 6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 361365-99-3

6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11522836
CAS No.: 361365-99-3
M. Wt: 282.30 g/mol
InChI Key: RYEGTMJIWLVIJY-UHFFFAOYSA-N
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Description

6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, featuring a pyrano[2,3-c]pyrazole core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, and aromatic aldehydes in the presence of a catalyst. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The resulting intermediate is then cyclized to form the desired pyrano[2,3-c]pyrazole structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as piperidine or triethylamine are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The amino and hydroxy groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems

Biology

Biologically, 6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with receptors. The exact pathways and targets are still under investigation, but its effects are likely mediated through its ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-ethyl-4-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-3-ethyl-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to the presence of the hydroxyphenyl group. This functional group enhances its reactivity and potential for forming hydrogen bonds, which can be crucial in biological interactions and material science applications.

Properties

CAS No.

361365-99-3

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

6-amino-3-ethyl-4-(4-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H14N4O2/c1-2-11-13-12(8-3-5-9(20)6-4-8)10(7-16)14(17)21-15(13)19-18-11/h3-6,12,20H,2,17H2,1H3,(H,18,19)

InChI Key

RYEGTMJIWLVIJY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)O

Origin of Product

United States

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